molecular formula C18H24O5 B1599677 Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene CAS No. 22518-06-5

Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene

Cat. No.: B1599677
CAS No.: 22518-06-5
M. Wt: 320.4 g/mol
InChI Key: OLARKEMZPWGFJU-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes for 10-Isobutyryloxy-8,9-epoxythymol isobutyrate are not widely documented. it can be obtained through chemical modifications of the parent compound, 8,9-epoxythymol .
    • Industrial production methods may involve extraction from natural sources or chemical synthesis.
  • Chemical Reactions Analysis

      10-Isobutyryloxy-8,9-epoxythymol isobutyrate: can undergo various reactions, including:

    • Common reagents and conditions depend on the specific reaction type and desired modifications.
    • Major products formed during these reactions would include derivatives with altered functional groups.
  • Scientific Research Applications

      Biology: Investigating its effects on cellular processes, enzyme inhibition, and biological pathways.

      Medicine: Exploring its antimicrobial properties for potential drug development.

      Industry: Evaluating its use in cosmetics, food additives, or other industrial applications.

  • Mechanism of Action

    • The exact mechanism by which 10-Isobutyryloxy-8,9-epoxythymol isobutyrate exerts its effects remains an area of ongoing research.
    • It likely interacts with specific molecular targets or pathways, affecting cellular functions.
  • Comparison with Similar Compounds

      10-Isobutyryloxy-8,9-epoxythymol isobutyrate: is unique due to its specific isobutyryloxy modification.

    • Similar compounds include other thymol derivatives, such as 8,9-epoxythymol , thymol , and related natural products.

    Properties

    IUPAC Name

    [2-[4-methyl-2-(2-methylpropanoyloxy)phenyl]oxiran-2-yl]methyl 2-methylpropanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H24O5/c1-11(2)16(19)21-9-18(10-22-18)14-7-6-13(5)8-15(14)23-17(20)12(3)4/h6-8,11-12H,9-10H2,1-5H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OLARKEMZPWGFJU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)C2(CO2)COC(=O)C(C)C)OC(=O)C(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H24O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID401256086
    Record name 10-Isobutyryloxy-8,9-epoxythymol isobutyrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401256086
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    320.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    22518-06-5
    Record name 10-Isobutyryloxy-8,9-epoxythymol isobutyrate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=22518-06-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 10-Isobutyryloxy-8,9-epoxythymol isobutyrate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401256086
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 22518-06-5
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0032698
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene
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    Reactant of Route 5
    Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene
    Reactant of Route 6
    Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene

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